5-Methoxytryptophol

Descripción general

Descripción

Diethylaminoethoxyethanol: 2-[2-(Diethylamino)ethoxy]ethanol ) is an organic compound with the molecular formula C8H19NO2. It exists as a liquid at room temperature and exhibits interesting properties due to its polyfunctional nature. Specifically, it contains a tertiary amine, an ether group, and a hydroxyl functionality. Like other organic amines, it acts as a weak base .

Métodos De Preparación

Synthetic Routes::

- Diethylaminoethoxyethanol can be synthesized through alkoxylation of ethanolamine with diethyl sulfate or diethyl chloride. The reaction proceeds as follows:

Alkoxylation Reaction: HOCH2CH2NH2+(C2H5O)2SO4→HOCH2CH2N(C2H5)2CH2CH2OH

Base-Catalyzed Reaction: Ethanolamine reacts with diethyl sulfate in the presence of a base (such as sodium hydroxide) to yield diethylaminoethoxyethanol.

Industrial Production:: Industrial-scale production methods typically involve the alkoxylation process using diethyl sulfate or diethyl chloride.

Análisis De Reacciones Químicas

Diethylaminoethoxyethanol undergoes various reactions:

Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction of the compound leads to the formation of diethylaminoethanol.

Substitution: The hydroxyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents.

Major products:

- Oxidation: Aldehyde or carboxylic acid derivatives.

- Reduction: Diethylaminoethanol.

Aplicaciones Científicas De Investigación

Pharmacological Effects

5-MTX exhibits a range of pharmacological properties, making it a compound of interest in various fields of research:

- Immunomodulatory Effects : 5-MTX has been shown to modulate immune responses. It increases the levels of anti-inflammatory cytokines such as IL-2 while decreasing pro-inflammatory cytokines like IL-6, suggesting its potential in treating inflammatory conditions .

- Antioxidant Activity : The compound enhances the activity of antioxidant enzymes, including glutathione peroxidase (GPx) and superoxide dismutase (SOD), which helps prevent oxidative stress by reducing lipid and protein oxidation . This property is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor.

- Regulation of Neurotransmitters : 5-MTX influences the levels of neurotransmitters such as serotonin and dopamine. It has been implicated in neuroprotection, particularly in models of Parkinson's disease, where it helps restore neurotransmitter balance .

Therapeutic Applications

The therapeutic implications of 5-MTX are broad, with several studies indicating its potential use in various medical conditions:

- Dental Health : A study demonstrated that 5-MTX provided protective effects against acute pulpitis in rats. It reduced levels of inflammatory markers such as TNF-α and IL-1β, suggesting its utility as a therapeutic agent for oral diseases .

- Periodontal Disease : Research indicates that 5-MTX can accelerate wound healing in periodontal diseases by promoting collagen synthesis and reducing inflammation. It enhances the expression of collagen III and tissue inhibitors of metalloproteinases (TIMPs), which are crucial for tissue repair .

- Anxiolytic Properties : The anxiolytic effects of 5-MTX have been noted, with implications for treating anxiety disorders. Its mechanism may involve modulation of serotonin pathways, similar to other known anxiolytics .

Case Studies and Research Findings

Several studies have explored the specific applications of 5-MTX:

-

Acute Pulpitis Treatment :

- In a controlled study using Wistar rats, 5-MTX was administered alongside melatonin to assess its efficacy against lipopolysaccharide-induced pulpitis. Results showed significant reductions in inflammatory markers compared to untreated controls, highlighting its potential as a dental therapeutic agent .

- Neuroprotective Effects :

- Periodontal Healing :

Mecanismo De Acción

The exact mechanism by which diethylaminoethoxyethanol exerts its effects depends on the specific context. It likely interacts with cellular receptors, enzymes, or signaling pathways due to its amine and hydroxyl functionalities. Further research is needed to elucidate its precise mode of action.

Comparación Con Compuestos Similares

Diethylaminoethoxyethanol stands out due to its unique combination of amine, ether, and hydroxyl groups. Similar compounds include:

- Other alkoxyethanols with varying substituents.

2-(2-Dimethylaminoethoxy)ethanol: A related compound with a dimethylamino group instead of diethylamino .

Actividad Biológica

5-Methoxytryptophol (5-MTX) is an indoleamine compound synthesized primarily in the pineal gland from serotonin and melatonin. This compound exhibits a range of biological activities, including antioxidant, immunomodulatory, and anxiolytic effects. Understanding these properties is essential for exploring its therapeutic potential in various medical fields.

Synthesis and Circadian Rhythms

5-MTX levels in the body exhibit a circadian rhythm, with concentrations peaking during daylight hours and declining at night, which contrasts with melatonin levels that peak at night. This daily variation is closely linked to environmental light conditions, suggesting that 5-MTX plays a significant role in the body's response to light and dark cycles. The synthesis of 5-MTX is regulated by enzymes such as serotonin-N-acetyltransferase and hydroxyindole-O-methyltransferase, which are influenced by light exposure and sympathetic nervous system activity .

Antioxidant Properties

Research indicates that 5-MTX possesses notable antioxidant properties . It has been shown to mitigate oxidative stress by scavenging free radicals and reducing lipid peroxidation, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders and inflammation .

Immunomodulatory Effects

5-MTX also exhibits immunomodulatory effects , enhancing immune responses while regulating inflammatory processes. Studies have demonstrated its ability to lower pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of inflammation, suggesting a potential role in treating inflammatory diseases .

Anxiolytic Effects

The anxiolytic properties of 5-MTX have been explored in various studies. It appears to influence neurotransmitter systems involved in anxiety regulation, potentially offering therapeutic benefits for anxiety disorders .

Case Study: Acute Pulpitis Model

A significant study investigated the effects of 5-MTX in an acute pulpitis model using Wistar rats. The rats were divided into four groups: control, acute pulpitis (AP), AP + melatonin, and AP + 5-MTX. The administration of 5-MTX (5 mg/kg) resulted in significantly reduced levels of inflammatory markers compared to the AP group, indicating its protective effects against inflammation .

| Group | TNF-α Levels (pg/ml) | IL-1β Levels (pg/ml) | MMP-1 Levels (pg/ml) | MMP-2 Levels (pg/ml) |

|---|---|---|---|---|

| Control | Low | Low | Low | Low |

| Acute Pulpitis | High | High | High | High |

| AP + Melatonin | Moderate | Moderate | Moderate | Moderate |

| AP + 5-MTX | Significantly Lower | Significantly Lower | Significantly Lower | Significantly Lower |

Propiedades

IUPAC Name |

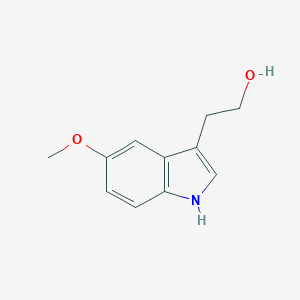

2-(5-methoxy-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWKTGDEPLRFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221394 | |

| Record name | Methoxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

712-09-4 | |

| Record name | 5-Methoxytryptophol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=712-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytryptophol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxytryptophol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-indole-3-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Methoxytryptophol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001896 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-methoxytryptophol synthesized in the pineal gland?

A1: 5-ML is synthesized from serotonin through a two-step enzymatic pathway. Initially, serotonin is converted to 5-hydroxytryptophol by the enzyme alcohol dehydrogenase. Subsequently, hydroxyindole-O-methyltransferase (HIOMT) catalyzes the methylation of 5-hydroxytryptophol to form 5-ML [, ].

Q2: Does the synthesis of 5-ML exhibit diurnal variation?

A2: Yes, 5-ML synthesis in the pineal gland follows a rhythmic pattern synchronized with the light-dark cycle, showing significant increases during daylight hours in various vertebrate species []. This rhythm is influenced by the prevailing photoperiod, demonstrating an inverse relationship with melatonin concentrations [].

Q3: Is the pineal gland the sole source of 5-ML?

A3: While the pineal gland is a primary source, research suggests that 5-ML can also be metabolized within the eye from melatonin []. This local metabolism suggests a potential neuromodulatory role for retinal 5-ML.

Q4: What is the role of 5-ML in the circadian system?

A4: 5-ML exhibits a distinct diurnal rhythm, with peak concentrations observed during the light phase, contrasting with the nocturnal peak of melatonin []. This inverse relationship suggests a potential role in regulating circadian rhythms, potentially opposing or complementing the actions of melatonin.

Q5: How does 5-ML interact with its target receptors?

A5: The precise mechanisms of 5-ML action remain to be fully elucidated. While it exhibits relatively low affinity for melatonin receptors compared to melatonin itself, some studies suggest that it might interact with these receptors, particularly at higher concentrations [, ]. Additionally, 5-ML might exert its effects through alternative signaling pathways yet to be identified.

Q6: Does 5-ML affect the immune system?

A6: Preliminary evidence suggests that 5-ML might possess immunomodulatory properties. A study in healthy volunteers showed that 5-ML administration influenced cytokine levels, increasing IL-2 (an immunostimulatory cytokine) and decreasing IL-6 (a suppressive cytokine) []. These findings warrant further investigation into 5-ML’s potential role in modulating immune responses.

Q7: What are the potential therapeutic benefits of 5-ML?

A7: While research on the therapeutic applications of 5-ML is still in its early stages, several promising avenues are being explored. Studies suggest potential benefits in areas such as immunomodulation, antitumor activity, and antioxidant defense [, ].

Q8: How does 5-ML exhibit antioxidant activity?

A8: In vitro studies demonstrate that 5-ML acts as a potent electron donor and radical scavenger []. It effectively inhibits the formation of and catalyzes the reduction of radical cations. This antioxidant capacity might contribute to its potential protective effects against oxidative stress.

Q9: Has 5-ML been investigated for its antitumor properties?

A9: Preclinical studies have explored the potential antitumor effects of 5-ML. For instance, a preliminary phase II clinical trial investigated the efficacy of low-dose IL-2 in combination with melatonin and 5-ML in patients with advanced solid tumors []. While preliminary, the results suggested potential therapeutic benefits, warranting further clinical investigation.

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C11H13NO2, and its molecular weight is 191.23 g/mol.

Q11: What analytical methods are employed to quantify 5-ML?

A11: Several analytical methods have been developed for the quantification of 5-ML, including gas chromatography-mass spectrometry (GC-MS) [, , ] and high-performance liquid chromatography (HPLC) with various detection methods such as electrochemical detection [] and fluorescence detection []. More recently, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been employed for the simultaneous determination of multiple indoles, including 5-ML, in complex matrices like sparkling wines [].

Q12: Are there specific challenges in measuring 5-ML in biological samples?

A12: Quantifying 5-ML in biological samples, particularly plasma, presents challenges due to its low circulating concentrations. Early attempts to measure pineal indoles were hampered by the potential for cross-measuring extraneous compounds []. The development of highly sensitive and specific assays, like GC-MS and radioimmunoassay, has been crucial in overcoming these limitations and facilitating accurate 5-ML quantification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.